molecular formula C6H10N2S B1311014 4-Isopropyl-1,3-thiazol-2-amine CAS No. 79932-20-0

4-Isopropyl-1,3-thiazol-2-amine

Cat. No. B1311014
CAS RN: 79932-20-0
M. Wt: 142.22 g/mol
InChI Key: LGPVXXJBWWYOSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Isopropyl-1,3-thiazol-2-amine is a chemical compound that belongs to the class of organic compounds known as thiazoles. Thiazoles are heterocyclic compounds containing a ring made up of sulfur, nitrogen, and carbon atoms. The isopropyl group attached to the thiazole ring indicates that this compound may have unique properties and potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of thiazole derivatives can be complex, involving multiple steps and components. For instance, novel imidazo[2,1-b]thiazol-5-amine derivatives, which are structurally related to 4-Isopropyl-1,3-thiazol-2-amine, were synthesized using a one-pot, four-component reaction involving 2-bromoacetophenone derivatives, aromatic aldehydes, thiourea, and isocyanides . This method shows the potential for creating a variety of thiazole derivatives by changing the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be elucidated using various analytical techniques. For example, the X-ray single crystal technique was employed to determine the structure and Z/E isomerism configuration of 4-thiazolidinone derivatives . This level of structural analysis is crucial for understanding the chemical behavior and potential applications of compounds like 4-Isopropyl-1,3-thiazol-2-amine.

Chemical Reactions Analysis

Thiazole derivatives can undergo a range of chemical reactions, leading to the formation of various biologically active compounds. The synthesis of metal complexes of thiadiazol-amine derivatives, for instance, involves the reaction of N-phenylhydrazinecarbothioamide with an isopropoxybenzoic acid . These reactions highlight the reactivity of thiazole compounds and their ability to form complexes with metals, which could be of interest in the development of new materials or catalysts.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The synthesis of metal complexes of thiadiazol-amine derivatives and their characterization by elemental analysis, FT-IR, UV/visible spectra, and other techniques provide insights into the properties of these compounds . Such analyses are essential for understanding how these compounds interact with their environment and for predicting their behavior in various applications.

Scientific Research Applications

Molecular Electronics and Organic Semiconductors

Research has explored the use of bulky substituents like isopropyl groups in controlling solid-state structures and charge mobility of organic semiconductors. A study by Filatre-Furcate et al. (2016) highlighted the synthesis of a novel single-component molecular conductor with an isopropyl substituent, exhibiting a unique stacked structure and three-dimensional network. This compound demonstrated weak conductivity at ambient pressure, with a Mott insulating state stable up to 4 GPa, showcasing its potential in molecular electronics due to its peculiar electronic structure (Filatre-Furcate et al., 2016).

Organic Chemistry and Catalysis

In the realm of organic chemistry and catalysis, the reactivity of compounds containing isopropyl groups has been studied extensively. Dmitriev et al. (2011) investigated the recyclization of isopropyl 2-(1-aryl-4,5-dioxo-2-phenyl-4,5-dihydro-1H-pyrrol-3-yl)-2-oxoacetates through reactions with thiourea, showcasing a novel pathway for synthesizing thiazole derivatives. This reaction pathway underscores the versatility of isopropyl-substituted compounds in synthesizing novel organic molecules, potentially useful in various chemical syntheses and catalytic processes (Dmitriev et al., 2011).

Corrosion Inhibition

Thiazole derivatives, including those with isopropyl groups, have found applications as corrosion inhibitors. Guo et al. (2017) conducted a theoretical evaluation of 1,3-thiazole and its amino derivatives for corrosion inhibition on mild steel, demonstrating that these compounds, likely including those with isopropyl substituents, exhibit significant inhibition efficiencies. Such studies indicate the potential of isopropyl-thiazol-2-amine derivatives in protecting metals from corrosion, a critical aspect in industrial applications (Guo et al., 2017).

Drug Discovery and Biological Applications

In drug discovery, the structural modification of molecules to enhance biological activity is crucial. For instance, replacing the pyrazol-3-yl amine hinge binder with thiazol-2-yl amine, as researched by Ioannidis et al. (2010), led to the discovery of potent and selective JAK2 inhibitors. This illustrates the critical role of thiazol-2-amine derivatives in medicinal chemistry, where even small changes in molecular structure, such as the introduction of an isopropyl group, can significantly affect biological activity and drug efficacy (Ioannidis et al., 2010).

properties

IUPAC Name

4-propan-2-yl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2S/c1-4(2)5-3-9-6(7)8-5/h3-4H,1-2H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGPVXXJBWWYOSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CSC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50427708
Record name 4-isopropyl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Isopropyl-1,3-thiazol-2-amine

CAS RN

79932-20-0
Record name 4-isopropyl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(propan-2-yl)-1,3-thiazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

1-Bromo-3-methyl-butan-2-one (10.5 g, 64 mmol, prepared as described in Org. Syn. Coll. Vol. 6, p. 193 (1988)) was added to a stirring slurry of thiourea (4.601 g, 60 mmol) in 20 mL EtOH. The reaction mixture was heated to reflux for 90 minutes, then cooled and concentrated under reduced pressure. The residue was dissolved in water, and the resulting solution was diluted with concentrated aqueous NaOH until pH was adjusted to about 12. The mixture was extracted with diethyl ether, and the combined organic extracts were washed with brine, dried (MgSO4), filtered and concentrated under reduced pressure to give 4-isopropyl-thiazol-2-ylamine (7.8 g) as an oil.
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
4.601 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

2 g of 1-bromo-3-methyl-butan-2-one obtained in step 93-1 was added to 20 ml of ethanol and 920 mg of thiourea was added thereto. The mixture was heated to 60° C., stirred for 3.5 hr and cooled to room temperature. The resulting mixture was added with aqueous sodium carbonate and extracted twice with ethyl acetate. The organic layer was washed with water and saline solution, dried over anhydrous magnesium sulfate and concentrated under a reduced pressure. The resulting residue thus obtained was purified by column chromatography (ethyl acetate/hexane=1/2) to obtain 1.2 g of the title compound.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
920 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.